molecular formula C23H18BrClN2O4 B11984196 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 303088-28-0

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Katalognummer: B11984196
CAS-Nummer: 303088-28-0
Molekulargewicht: 501.8 g/mol
InChI-Schlüssel: AFRPPWLECFLPIV-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C23H18BrClN2O4 and a molecular weight of 501.768 g/mol This compound is known for its unique structure, which includes a chlorophenoxy group, a propanoyl group, a carbohydrazonoyl group, and a bromobenzoate group

Vorbereitungsmethoden

The synthesis of 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the chlorophenoxypropanoyl intermediate, which is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. This intermediate is subsequently coupled with 3-bromobenzoic acid to yield the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Analyse Chemischer Reaktionen

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

303088-28-0

Molekularformel

C23H18BrClN2O4

Molekulargewicht

501.8 g/mol

IUPAC-Name

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H18BrClN2O4/c1-15(30-20-11-7-19(25)8-12-20)22(28)27-26-14-16-5-9-21(10-6-16)31-23(29)17-3-2-4-18(24)13-17/h2-15H,1H3,(H,27,28)/b26-14+

InChI-Schlüssel

AFRPPWLECFLPIV-VULFUBBASA-N

Isomerische SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)Cl

Kanonische SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.